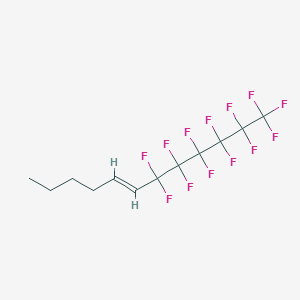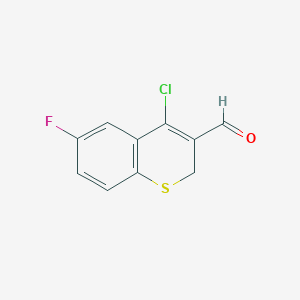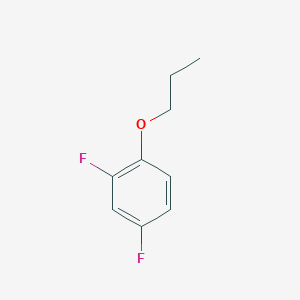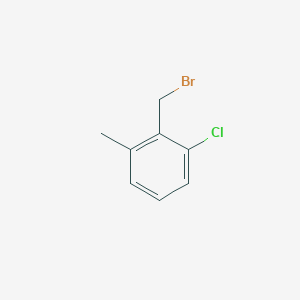
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
描述
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a long carbon chain with a double bond at the 5th position. This compound is of interest due to its unique chemical properties imparted by the high fluorine content, which can influence its reactivity, stability, and interactions with other molecules.
作用机制
Target of Action
The primary targets of (E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene, also known as 1-(Perfluorohexyl)hex-1-ene, are currently unknown. The compound’s structure suggests that it may interact with lipid layers or other hydrophobic structures within cells . .
Mode of Action
It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears This suggests that the compound may function as a surface-active agent, altering the properties of biological membranes or interfaces
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It involves complex processes such as drug absorption into the bloodstream, distribution throughout the body, metabolism into active or inactive forms, and eventual excretion . Understanding these properties for 1-(Perfluorohexyl)hex-1-ene would require dedicated pharmacokinetic studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s solubility, stability, and interactions with its targets
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene typically involves the introduction of fluorine atoms into a dodecene backbone. One common method is the fluorination of dodecene using a fluorinating agent such as elemental fluorine (F2) or a fluorine-containing compound under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where dodecene is reacted with a fluorinating agent in a reactor designed to handle highly reactive fluorine gas. The process parameters, such as temperature, pressure, and flow rates, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or chromatography to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Addition Reactions: The double bond at the 5th position can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of multiple fluorine atoms may affect the reaction conditions and outcomes.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Addition: Hydrogenation using a palladium catalyst can add hydrogen across the double bond.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, but care must be taken due to the potential for over-oxidation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the double bond would yield a fully saturated fluorinated dodecane, while substitution reactions could introduce various functional groups in place of fluorine atoms.
科学研究应用
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to the unique properties of fluorine atoms.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and surfactants, which benefit from the compound’s chemical resistance and low surface energy.
相似化合物的比较
Similar Compounds
Perfluorododecane: A fully fluorinated analog with similar hydrophobic properties but lacking the double bond.
7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecane: A saturated analog without the double bond, offering different reactivity.
Uniqueness
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene is unique due to the presence of a double bond in its fluorinated carbon chain, which provides additional reactivity and potential for functionalization compared to its fully saturated counterparts. This structural feature allows for a broader range of chemical modifications and applications.
属性
IUPAC Name |
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F13/c1-2-3-4-5-6-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5-6H,2-4H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPLCIMSIZRIC-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Di[5-(trifluoromethyl)-2-pyridyl] disulphide](/img/structure/B3041068.png)


![4-{[(2-Chloroacetyl)oxy]imino}-6-fluorothiochromane](/img/structure/B3041071.png)
![2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one](/img/structure/B3041073.png)

![4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile](/img/structure/B3041075.png)
![3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B3041077.png)
![[3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041079.png)
![(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041081.png)
![(2-Chloropyridin-3-yl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041084.png)
![N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B3041087.png)
![N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carbothioamide](/img/structure/B3041089.png)
![N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041090.png)
